molecular formula C23H29N5O B2963099 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902024-13-9

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2963099
CAS No.: 902024-13-9
M. Wt: 391.519
InChI Key: PUJSOLLWPSSYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a fused bicyclic core with diverse substituents. Key structural features include:

  • Position 3: A phenyl group.
  • Position 5: A methyl group.
  • Position 6: A prop-2-enyl (allyl) moiety.
  • Position 7: A 3-morpholin-4-ylpropylamine chain.

Comparisons with analogs will focus on structural variations, synthetic routes, and physicochemical properties.

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-3-8-20-18(2)26-23-21(19-9-5-4-6-10-19)17-25-28(23)22(20)24-11-7-12-27-13-15-29-16-14-27/h3-6,9-10,17,24H,1,7-8,11-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSOLLWPSSYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-formyl-4-methylaminopyrimidines

Biological Activity

5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine, a compound with potential therapeutic applications, particularly in oncology, has garnered attention for its biological activity. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound based on various studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the morpholine group is significant as it often enhances solubility and bioavailability, critical factors in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 12.5 µM, indicating potent activity against breast cancer cells.
  • HepG2 (Liver Cancer) : The compound showed comparable efficacy with IC50 values ranging between 3.13 to 6.51 µM in different derivatives tested.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins such as Bax and Bcl-2 .

The biological activity of this compound can be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. By modulating these enzymatic activities, the compound disrupts signaling pathways essential for tumor growth and survival .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyrazolo[1,5-a]pyrimidines showed that compounds with similar structural features to this compound exhibited significant cytotoxicity against leukemia cell lines. The most active derivatives had GI50 values ranging from 2.12 to 4.58 µM .

Study 2: Selectivity Towards Cancer Cells

Another investigation focused on the selectivity of this compound towards cancerous versus normal cells. The findings indicated a high selectivity index, suggesting that the compound preferentially targets malignant cells while sparing normal tissues .

Data Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HepG23.13 - 6.51Protein kinase inhibition
Leukemia Cells2.12 - 4.58Disruption of cell cycle

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Structure and Position 6
  • Target Compound : Features a 6-prop-2-enyl group.
  • Compound 1 (): Contains a 6-allyl group (structurally identical to prop-2-enyl) but differs in the N-substituent (pyridin-2-ylmethyl vs. morpholinopropyl) .
  • Compounds 47–51 () : Lack substituents at position 6 but include 3-(4-fluorophenyl) and 5-phenyl groups. These analogs prioritize halogenated aryl groups, which enhance anti-mycobacterial activity .
N-Substituent Variations
  • Target Compound : Uses a 3-morpholin-4-ylpropyl chain, which may improve solubility due to morpholine’s hydrophilic nature.
  • Compounds 47–51 (): Utilize pyridinylmethyl groups with modifications (e.g., methoxy, dimethylamino, piperidinyl), demonstrating that bulkier substituents (e.g., 6-(piperidin-1-yl)pyridin-2-yl) correlate with higher melting points (e.g., 185–187°C for compound 50) .

Physicochemical Properties

Compound Melting Point (°C) Key ¹H NMR Shifts (δ, ppm) HRMS Data
Target Compound Not reported Not available Not available
Compound 1 () 158–160 Allyl protons: ~5–6 ppm (unresolved) Not provided
Compound 47 () 177–180 8.35 (s, 1H), 4.78 (d, J=5.4 Hz, 2H) [M+H]+: 409.1718 (calc. 409.1703)
Compound 50 () 185–187 6.56 (s, 1H), 4.80 (d, J=5.0 Hz, 2H) [M+H]+: 479.2361 (calc. 479.2354)
  • Melting Points: The target compound’s morpholinopropyl chain may lower melting points compared to pyridinylmethyl analogs (e.g., compound 47 at 177–180°C) due to reduced crystallinity .
  • NMR Trends : Pyrazolo[1,5-a]pyrimidine protons (e.g., δ 8.35–8.43 for H-2) are consistent across analogs. Allyl/prop-2-enyl groups exhibit characteristic peaks at δ 5–6 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.